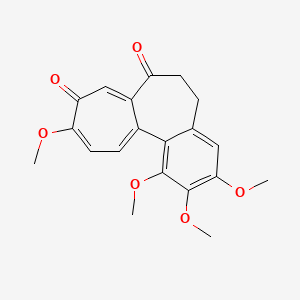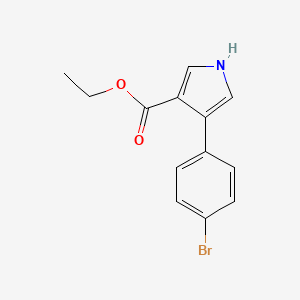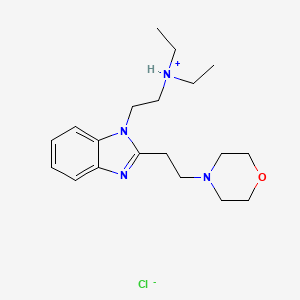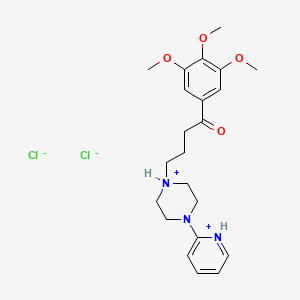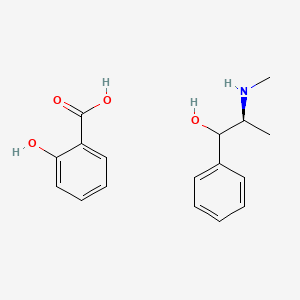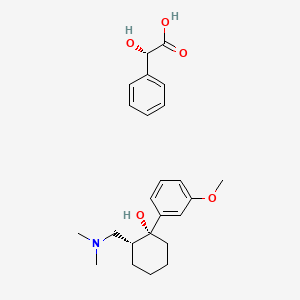
(+)-cis-Tramadol (S)-(+)-mandelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-cis-Tramadol (S)-(+)-mandelate is a chiral compound that combines the analgesic properties of tramadol with the mandelate moiety. Tramadol is a well-known synthetic opioid analgesic used to treat moderate to severe pain. The mandelate component is derived from mandelic acid, which is often used in pharmaceuticals for its antibacterial properties. This compound is of interest due to its potential enhanced pharmacological effects and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis-Tramadol (S)-(+)-mandelate typically involves the resolution of racemic tramadol followed by esterification with mandelic acid. The resolution can be achieved using chiral chromatography or enzymatic methods to obtain the desired enantiomer. The esterification reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale resolution of racemic tramadol using chiral stationary phases in chromatography. The resolved enantiomer is then reacted with mandelic acid in the presence of an acid catalyst. The reaction mixture is purified using recrystallization or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(+)-cis-Tramadol (S)-(+)-mandelate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
(+)-cis-Tramadol (S)-(+)-mandelate has several scientific research applications:
Chemistry: Used as a model compound to study chiral resolution and stereoselective reactions.
Biology: Investigated for its potential antibacterial properties due to the mandelate moiety.
Medicine: Explored for its enhanced analgesic effects compared to tramadol alone.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of (+)-cis-Tramadol (S)-(+)-mandelate involves its interaction with the central nervous system. Tramadol acts as a μ-opioid receptor agonist and inhibits the reuptake of serotonin and norepinephrine, leading to analgesic effects. The mandelate component may contribute to antibacterial activity by disrupting bacterial cell walls. The combined effects of these two components result in a compound with potential enhanced pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
Tramadol: A synthetic opioid analgesic used for pain relief.
Mandelic Acid: An antibacterial agent used in pharmaceuticals and cosmetics.
Codeine: Another opioid analgesic with similar pain-relieving properties.
Uniqueness
(+)-cis-Tramadol (S)-(+)-mandelate is unique due to its combination of opioid analgesic and antibacterial properties. This dual functionality makes it a promising candidate for further research and development in the pharmaceutical industry.
Properties
Molecular Formula |
C24H33NO5 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C16H25NO2.C8H8O3/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;9-7(8(10)11)6-4-2-1-3-5-6/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1-5,7,9H,(H,10,11)/t14-,16+;7-/m10/s1 |
InChI Key |
KXSHEWVOCXRQCD-YBQMNXDXSA-N |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.C1=CC=C(C=C1)[C@@H](C(=O)O)O |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



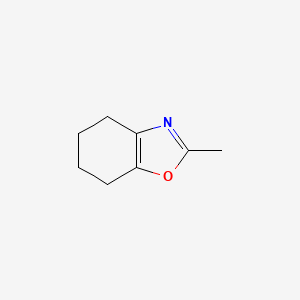
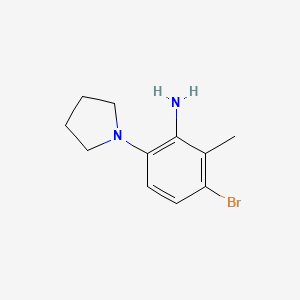
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)
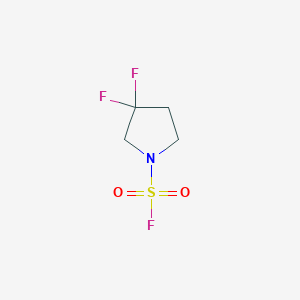
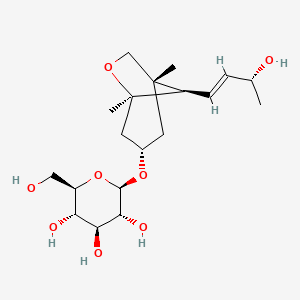
![Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-](/img/structure/B13732508.png)
